molecular formula C13H12N2O B016266 N-(5-phenylpyridin-2-yl)acetamide CAS No. 96721-83-4

N-(5-phenylpyridin-2-yl)acetamide

Cat. No.: B016266
CAS No.: 96721-83-4
M. Wt: 212.25 g/mol
InChI Key: FXUKKQSINSXDFT-UHFFFAOYSA-N
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Description

N-(5-phenylpyridin-2-yl)acetamide is an organic compound that belongs to the class of amides It features a phenyl group attached to a pyridine ring, which is further connected to an acetamide group

Scientific Research Applications

N-(5-phenylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

N-(5-phenylpyridin-2-yl)acetamide, also known as N-ACETYL-2-AMINO-5-PHENYLPYRIDINE, primarily targets Src signaling and tubulin polymerization . Src is a family of non-receptor tyrosine kinases involved in cell growth, proliferation, migration, and survival . Tubulin polymerization is crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

This compound inhibits the polymerization of purified tubulin in vitro, leading to the arrest of the cell cycle at the G2/M phase . It also binds to the kinase catalytic domain of the Src protein, reducing the phosphorylation of Src . This dual mechanism of action disrupts both the structural integrity and signaling pathways within the cell .

Biochemical Pathways

The inhibition of tubulin polymerization disrupts the formation of microtubules, affecting various cellular processes, including cell division and intracellular transport . The reduction in Src phosphorylation impacts multiple signaling pathways involved in cell proliferation, survival, and migration .

Result of Action

The compound has been shown to efficiently suppress the proliferation of various cancer cell lines, including MDA-MB-231, H446, SKOV-3, HepG2, and HT29 . It has a particularly potent effect on small-cell lung cancer (SCLC) cells, with IC50 values as low as 5 nM . In a xenograft model of H446 small-cell lung cancer, the compound significantly reduced tumor volume without obvious toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenylpyridin-2-yl)acetamide typically involves the reaction of 5-phenyl-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Another method involves the direct acylation of 5-phenyl-2-pyridineamine with acetic anhydride. This reaction is also performed under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of N-(5-phenylpyridin-2-yl)ethylamine.

    Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

    Oxidation: this compound oxide.

    Reduction: N-(5-phenylpyridin-2-yl)ethylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Comparison with Similar Compounds

N-(5-phenylpyridin-2-yl)acetamide can be compared with other similar compounds such as:

    N-(pyridin-2-yl)acetamide: Lacks the phenyl group, resulting in different chemical properties and biological activities.

    N-(5-phenylpyridin-2-yl)ethylamine: The reduced form of this compound, with different reactivity and applications.

    This compound oxide: The oxidized form, which may have distinct biological activities.

The uniqueness of this compound lies in its specific structural features that confer unique reactivity and potential biological activities.

Properties

IUPAC Name

N-(5-phenylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUKKQSINSXDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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